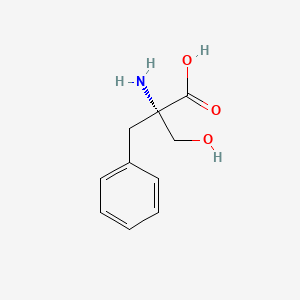
2-Benzylserine
Cat. No. B8670431
M. Wt: 195.21 g/mol
InChI Key: ZMNNAJIBOJDHAF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372607B2
Procedure details


A reaction mixture in a total amount of 0.1 mL obtained by adding 0.03 mL of the cell-free extract solution to a reaction solution A having a composition of 50 mM potassium phosphate buffer (pH 7.4), 10 mM α-benzyl-DL-serine and 0.1 mM pyridoxal phosphate was reacted at 30° C. for 10 minutes. After 10 minutes, the reaction was stopped by mixing 0.1 mL of an alkali reagent (5 N potassium hydroxide) attached in a formaldehyde kit, Test Wako (Wako Pure Chemicals Industries Ltd.).
[Compound]
Name
cell-free extract solution
Quantity
0.03 mL
Type
reactant
Reaction Step One

[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
alkali reagent
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH2:9]([C:16]([C:20]([OH:22])=[O:21])([CH2:18][OH:19])[NH2:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.C=O>>[CH2:9]([C@@:16]([C:20]([OH:22])=[O:21])([CH2:18][OH:19])[NH2:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
cell-free extract solution
|
|
Quantity
|
0.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
solution A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
potassium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C(N)(CO)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
Step Two
[Compound]
|
Name
|
alkali reagent
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reaction mixture in a total amount of 0.1 mL obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted at 30° C. for 10 minutes
|
|
Duration
|
10 min
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08372607B2
Procedure details


A reaction mixture in a total amount of 0.1 mL obtained by adding 0.03 mL of the cell-free extract solution to a reaction solution A having a composition of 50 mM potassium phosphate buffer (pH 7.4), 10 mM α-benzyl-DL-serine and 0.1 mM pyridoxal phosphate was reacted at 30° C. for 10 minutes. After 10 minutes, the reaction was stopped by mixing 0.1 mL of an alkali reagent (5 N potassium hydroxide) attached in a formaldehyde kit, Test Wako (Wako Pure Chemicals Industries Ltd.).
[Compound]
Name
cell-free extract solution
Quantity
0.03 mL
Type
reactant
Reaction Step One

[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
alkali reagent
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH2:9]([C:16]([C:20]([OH:22])=[O:21])([CH2:18][OH:19])[NH2:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.C=O>>[CH2:9]([C@@:16]([C:20]([OH:22])=[O:21])([CH2:18][OH:19])[NH2:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
cell-free extract solution
|
|
Quantity
|
0.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
solution A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
potassium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C(N)(CO)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
Step Two
[Compound]
|
Name
|
alkali reagent
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reaction mixture in a total amount of 0.1 mL obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted at 30° C. for 10 minutes
|
|
Duration
|
10 min
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

